Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)-
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Overview
Description
Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- is a heterocyclic compound that contains both pyridine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as oxopropyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- involves interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- include other heterocyclic compounds with pyridine and triazine rings, such as:
Pyrido(3,4-d)-1,2,3-triazine: Differing in the position of nitrogen atoms.
Pyrido(3,4-b)-1,2,4-triazine: Differing in the ring structure.
Uniqueness
The uniqueness of Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- lies in its specific functional groups and ring structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
76603-27-5 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-(1-propanoylpyrido[3,4-e][1,2,4]triazin-4-yl)propan-1-one |
InChI |
InChI=1S/C12H14N4O2/c1-3-11(17)15-8-14-16(12(18)4-2)9-5-6-13-7-10(9)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
WDQYTJGPJKHANS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C=NN(C2=C1C=NC=C2)C(=O)CC |
Origin of Product |
United States |
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